1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid
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Overview
Description
1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of N-substituted pyrroles with carbonyl groups in the second position. For example, the reaction of N-alkylpyrrole with hydrazine hydrate can yield the desired compound . Another method involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of solid alumina and room temperature conditions for cross-coupling reactions, followed by cyclization catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO), is one such method .
Chemical Reactions Analysis
Types of Reactions
1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and carboxylic acid functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the production of pharmaceuticals and agrochemicals due to its diverse biological activities.
Mechanism of Action
The exact mechanism of action of 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid is not fully understood. it is believed to exert its effects by interacting with various molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of microbial cell membranes . Its antitumor activity could be related to the inhibition of specific kinases involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5H-pyrrolo[2,3-b]pyrazine: Exhibits more activity on kinase inhibition compared to 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid.
Tetrahydropyrrolo[1,2-a]pyrazine: Known for its antimicrobial and antioxidant activities.
Uniqueness
This compound is unique due to its specific combination of pyrrole and pyrazine rings, which confer a wide range of biological activities
Properties
Molecular Formula |
C8H6N2O3 |
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Molecular Weight |
178.14 g/mol |
IUPAC Name |
1-oxo-2H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c11-7-6-3-5(8(12)13)4-10(6)2-1-9-7/h1-4H,(H,9,11)(H,12,13) |
InChI Key |
NRJWRKNANMSYFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=C2C(=O)N1)C(=O)O |
Origin of Product |
United States |
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